![molecular formula C9H12O3 B2419313 Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1865723-93-8](/img/structure/B2419313.png)

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

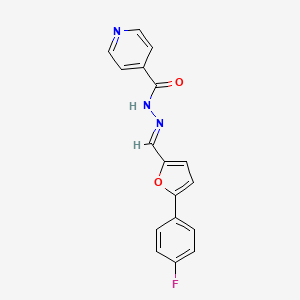

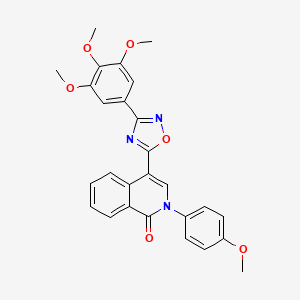

This compound is a bicyclic compound with a carboxylic acid functional group . The prefix “Rel-” in the name suggests that it has multiple chiral centers, and the configuration of these centers is specified by the (1R,2R,4R) notation .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a bicyclic ring system with a carboxylic acid functional group . The (1R,2R,4R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as acid-base reactions and nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit the properties typical of this class of compounds, such as the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- The compound's geometry and structure have been a subject of interest in crystallography and organic synthesis. For instance, studies have focused on the distortion from ideal tetrahedral arrangements and the synthesis of related compounds, emphasizing their structural uniqueness and complexity (Wang, Thommen, & Keese, 1996).

Catalysis and Reaction Mechanisms

- Research has explored the use of related compounds in catalytic processes and reaction mechanisms. For example, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized in decarboxylative acylation reactions, demonstrating the potential utility of bicyclic compounds in organic synthesis (Zhang et al., 2017).

Material Science and Polymer Research

- The compound and its derivatives have applications in material science, particularly in the development of novel polymers. Studies have shown that incorporating bicyclic structures into polymers can significantly affect their physical properties, such as solubility and thermal stability (Li, Kudo, & Shiraishi, 2000).

Pharmaceutical and Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic effects. For instance, certain phenylpropanoyl esters derived from similar bicyclic structures have shown inhibitory effects on catecholamine secretion (Ding et al., 2010).

Supramolecular Chemistry

- The compound's derivatives have been utilized in the construction of supramolecular architectures. These structures have applications in areas such as molecular recognition, sensor development, and the creation of novel materials (Foces-Foces et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXZWOLIRWSDW-FSDSQADBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)C1CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(=O)[C@H]1C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2419232.png)

![1-(1-(4-(2-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2419233.png)

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)

![8-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419251.png)